2-chloro-N-(6-methylheptan-2-yl)acetamide
Overview
Description
“2-chloro-N-(6-methylheptan-2-yl)acetamide” is a chemical compound with the CAS Number: 71172-80-0 . It has a molecular weight of 205.73 and its IUPAC name is 2-chloro-N-(1,5-dimethylhexyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3, (H,12,13) . This indicates that the compound has a carbon backbone with a chlorine atom and an amide group attached .Physical and Chemical Properties Analysis
The compound has a molecular weight of 205.73 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
- A study focused on the synthesis of molecules similar to 2-chloro-N-(6-methylheptan-2-yl)acetamide, specifically benzothiazolinone acetamide analogs. These compounds, including N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, were analyzed for their vibrational spectra and electronic properties. The research found these compounds to be potential photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection. The study also investigated their non-linear optical (NLO) activity and conducted molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Comparative Metabolism in Human and Rat Liver Microsomes
- Research on chloroacetamide herbicides, which include compounds structurally related to this compound, revealed their metabolic pathways in human and rat liver microsomes. The study provided insights into the metabolic activation pathways of these compounds, which could lead to DNA-reactive products, and highlighted the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Anomalous Halogenation Studies
- A study on N-(2-acetylbenzofuran-3-yl)acetamide, which shares a similar acetamide group to this compound, revealed insights into its reaction with sulphuryl chloride or chlorine, leading to high yields of N-(2-chlorobenzofuran-3-yl)acetamide. This research contributes to understanding the electrophilic nature of such reactions (Jordan & Markwell, 1978).
Soil Reception and Activity in Agricultural Context
- Acetochlor, a compound structurally similar to this compound, was studied for its reception and activity in soil, particularly in relation to wheat straw and irrigation. The findings are significant for understanding the environmental behavior of such compounds in agricultural settings (Banks & Robinson, 1986).
Occurrence in the Hydrologic System
- A study on the occurrence and transport of acetochlor in streams of the Mississippi River Basin provided valuable data on the environmental distribution and concentrations of chloroacetamide herbicides, which are chemically related to this compound (Clark & Goolsby, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(6-methylheptan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRHYMHJGCHFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279839 | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-80-0 | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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